2,5-Diaminobenzene-1,3-disulfonic acid
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Overview
Description
2,5-Diaminobenzene-1,3-disulfonic acid is an organic compound with the molecular formula C6H8N2O6S2. It is a derivative of benzene, featuring two amino groups and two sulfonic acid groups attached to the benzene ring. This compound is known for its applications in various fields, including dye synthesis and polymer chemistry .
Mechanism of Action
Target of Action
The primary targets of 2,5-Diaminobenzene-1,3-disulfonic acid (DABDA) are lanthanide elements . Lanthanide elements are a group of elements that are widely used in various fields. Their separation is crucial for technical applications .
Mode of Action
DABDA interacts with its targets by adsorption. The compound has been used in the synthesis of nanoporous sulfonic covalent organic frameworks (iCOFs), which are used for the highly selective adsorption separation of lanthanide elements . The adsorption capacity of the iCOFs is highly sensitive to the ionic radius . This means that the greater the size difference between the ions, the higher the separation selectivity .
Biochemical Pathways
The separation mechanism of lanthanide elements by DABDA iCOFs may be related to the sulfonic groups in the ordered channels of the COFs . This suggests that DABDA affects the biochemical pathways involved in the adsorption and separation of lanthanide elements.
Result of Action
The result of DABDA’s action is the effective adsorption and separation of lanthanide elements . This is particularly true for early lanthanide elements (La 3+, Ce 3+, Pr 3+, Nd 3+, Sm 3+, Eu 3+, and Gd 3+) and late lanthanide elements (Tb 3+, Dy 3+, Ho 3+, Er 3+, Tm 3+, and Lu 3+) .
Action Environment
The action of DABDA is influenced by environmental factors such as temperature and pH. The iCOFs were synthesized under mild conditions , suggesting that the action of DABDA is sensitive to these conditions.
Biochemical Analysis
Biochemical Properties
It is known that this compound is used as a reagent in the synthesis of asymmetric dianilides
Molecular Mechanism
It is known that this compound can participate in the synthesis of asymmetric dianilides , which could potentially interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-diaminobenzene-1,3-disulfonic acid typically involves the sulfonation of 2,5-diaminobenzene. One common method includes the reaction of 2,5-diaminobenzene with sulfuric acid under controlled conditions to introduce the sulfonic acid groups . The reaction is usually carried out at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2,5-Diaminobenzene-1,3-disulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonoid structures, which are useful intermediates in dye synthesis.
Reduction: Reduction reactions can convert the amino groups to other functional groups, such as hydroxylamines.
Substitution: The sulfonic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Quinonoid derivatives.
Reduction: Hydroxylamine derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
2,5-Diaminobenzene-1,3-disulfonic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 1,4-Diamino-2-benzenesulfonic acid
- 1,4-Phenylenediamine-2-sulfonic acid
- 1,4-Phenylenediamine-3-sulfonic acid
- 2-Sulfo-1,4-phenylenediamine
- p-Phenylenediamine-2-sulfonic acid
Uniqueness: 2,5-Diaminobenzene-1,3-disulfonic acid is unique due to the specific positioning of its functional groups, which confer distinct reactivity and solubility properties compared to its analogs. This makes it particularly valuable in applications requiring precise chemical behavior and stability .
Properties
IUPAC Name |
2,5-diaminobenzene-1,3-disulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O6S2/c7-3-1-4(15(9,10)11)6(8)5(2-3)16(12,13)14/h1-2H,7-8H2,(H,9,10,11)(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNJPFLIBOTDKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)O)N)S(=O)(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00570455 |
Source
|
Record name | 2,5-Diaminobenzene-1,3-disulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00570455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6409-48-9 |
Source
|
Record name | 2,5-Diaminobenzene-1,3-disulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00570455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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